3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Epigenetics BET Bromodomain Inhibition BRD4 BD2 Selectivity

3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396802-06-4) is a synthetic small molecule belonging to the benzamide class, characterized by a 3-bromophenyl group attached via an amide linkage to a (furan-3-carbonyl)piperidine scaffold. Its molecular formula is C18H19BrN2O3 with a molecular weight of approximately 391.27 g/mol.

Molecular Formula C18H19BrN2O3
Molecular Weight 391.265
CAS No. 1396802-06-4
Cat. No. B2993211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
CAS1396802-06-4
Molecular FormulaC18H19BrN2O3
Molecular Weight391.265
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=COC=C3
InChIInChI=1S/C18H19BrN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22)
InChIKeyYBDUUNVQVRNWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396802-06-4): A Procurement-Focused Overview for Epigenetic Research


3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396802-06-4) is a synthetic small molecule belonging to the benzamide class, characterized by a 3-bromophenyl group attached via an amide linkage to a (furan-3-carbonyl)piperidine scaffold [1]. Its molecular formula is C18H19BrN2O3 with a molecular weight of approximately 391.27 g/mol [2]. The compound is primarily investigated as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein BRD4, a target implicated in epigenetic regulation of oncogenes such as c-Myc [3].

Why Substituting 3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide with Unvalidated Analogs Risks Failed Experiments


Within the (furan-3-carbonyl)piperidin-4-yl)methyl)benzamide series, subtle modifications to the phenyl substituent drastically alter target selectivity. For instance, the 3-cyano analog (CHEMBL4215988) demonstrates a preference for the first bromodomain (BD1) of BRD4 with a Ki of 1.20 nM [1], whereas the 3-bromo derivative is exquisitely selective for BD2 (Kd = 0.300 nM) with negligible BD1 engagement [2]. The 3-chloro analog, meanwhile, has been profiled primarily against PI3Kalpha (Ki = 2.5 nM) [3], underscoring that simple halogen swapping can redirect polypharmacology. Therefore, generic substitution within this chemotype without comparative binding data risks altering both potency and biological function, rendering experimental results non-reproducible.

Quantified Differentiation of 3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide vs. Closest Comparators


Unmatched BRD4 BD2 Affinity vs. the 3-Cyano Analog's BD1 Preference

The target compound exhibits a Kd of 0.300 nM for human BRD4 BD2, the strongest affinity reported within its immediate chemotype [1]. In stark contrast, the closest structurally characterized analog with available binding data, 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CHEMBL4215988), shows a Ki of 1.20 nM for BRD4 BD1 [2], highlighting an orthogonal domain selectivity profile. No BD2 binding data is available for the 3-cyano derivative, preventing a direct affinity comparison at BD2, but the functional divergence is clear.

Epigenetics BET Bromodomain Inhibition BRD4 BD2 Selectivity

Superior BD2 Selectivity Window Compared to Pan-BET and BD1-Selective Reference Compounds

The compound demonstrates a measured BD2/BD1 selectivity ratio of >11,000-fold (BD2 Kd = 0.300 nM vs. BD1 Kd = 3.40E+3 nM) [1]. This selectivity is comparable to or exceeds that of advanced BD2-selective probes such as GSK046 (iBET-BD2), which exhibits an IC50 of 49 nM at BRD4 BD2 and ~1,400-fold selectivity over BD1 in TR-FRET assays [2], though direct cross-assay comparison is confounded by differing assay formats (BROMOscan Kd vs. TR-FRET IC50).

BET Bromodomain Selectivity Profiling Chemical Probe

Divergent Polypharmacology vs. 3-Chloro Analog in Kinase Space

While the 3-bromo compound has not been reported to engage PI3K, the 3-chloro analog (CAS 1396884-85-7) demonstrates significant inhibition of PI3Kalpha with a Ki of 2.5 nM and PI3Kbeta with a Ki of 87 nM [1]. This indicates that a single atom change (Br vs. Cl) fundamentally alters off-target liability, with the chloro analog introducing a potential PI3K-driven signaling perturbation that the bromo compound likely avoids, based on currently available binding profiles.

Polypharmacology Kinase Selectivity PI3K

Lipophilicity and Predicted Physicochemical Differentiation from Polar Analogs

The calculated logP for 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is approximately 3.03 [1], compared to significantly lower logP values projected for polar analogs such as the 3-cyano (predicted logP ≈ 1.8) and 3-dimethylamino (predicted logP ≈ 2.0) derivatives . The 3-trifluoromethyl analog, in contrast, is predicted to have a higher logP (~3.4), but lacks BRD4 BD2 binding data [2].

Drug-likeness Lipophilicity ADME Prediction

Where 3-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide Adds Maximum Research Value


BD2-Selective Chemical Probe for BRD4 Epigenetic Dissection

With a Kd of 0.300 nM against BRD4 BD2 and >11,000-fold selectivity over BD1 [1], this compound serves as a suitable BD2-selective chemical probe for functional genomics studies aiming to deconvolve BD1 versus BD2 biology in cancer cell lines. Its use is recommended over pan-BET inhibitors like JQ1, which lack domain selectivity.

Negative Control for PI3K Pathway Studies When Used Alongside the 3-Chloro Analog

The 3-chloro analog is a potent PI3Kalpha inhibitor (Ki = 2.5 nM) [2]. The 3-bromo compound, lacking detectable PI3K activity in the same profiled assays, can be employed as a matched negative control to attribute PI3K-mediated phenotypes specifically to the chloro derivative.

Scaffold for Dual BET-Kinase Inhibitor Design via Halogen Walk

The distinct target profiles of the 3-bromo (BD2-selective) and 3-chloro (PI3K-active) analogs demonstrate that the 3-position halogen dictates polypharmacology [3]. This makes the 3-bromo compound a starting point for rational design of bifunctional molecules, where the bromine atom can be replaced via cross-coupling to install kinase-targeting moieties.

Procurement Standard for Structure-Activity Relationship (SAR) Studies

Given the availability of multiple 3-substituted analogs with divergent binding profiles, the 3-bromo compound acts as a critical SAR probe. Its BD2-selective activity can be benchmarked against the BD1-active 3-cyano and PI3K-active 3-chloro derivatives to map the structural determinants of domain selectivity within this chemotype [4].

Quote Request

Request a Quote for 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.